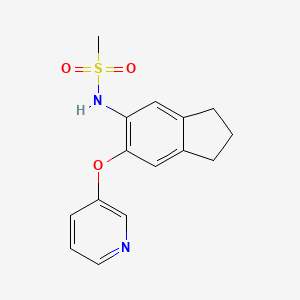
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridin-3-yloxy group attached to an indene backbone, with a methanesulfonamide group. Its distinct chemical properties make it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-bromo-2,3-dihydro-1H-indene with pyridin-3-ol in the presence of a base to form the pyridin-3-yloxy derivative. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The pyridin-3-yloxy group can engage in hydrogen bonding and π-π interactions with target proteins, while the methanesulfonamide group may enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
相似化合物的比较
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar pyridin-3-yl structure but differs in the presence of a pyrazine and piperazine moiety.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another related compound with a pyridin-3-yl group, but with an imidazo[2,1-b]thiazole scaffold.
Uniqueness
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is unique due to its combination of a pyridin-3-yloxy group and an indene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic targets and developing innovative materials.
属性
分子式 |
C15H16N2O3S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
N-(6-pyridin-3-yloxy-2,3-dihydro-1H-inden-5-yl)methanesulfonamide |
InChI |
InChI=1S/C15H16N2O3S/c1-21(18,19)17-14-8-11-4-2-5-12(11)9-15(14)20-13-6-3-7-16-10-13/h3,6-10,17H,2,4-5H2,1H3 |
InChI 键 |
MVFOWOISSRCETI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=C(C=C2CCCC2=C1)OC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


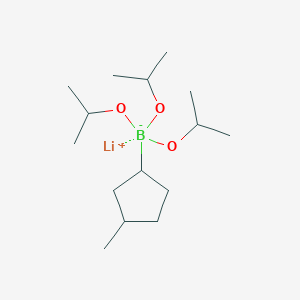
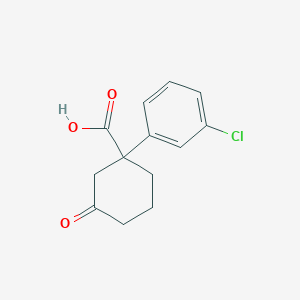
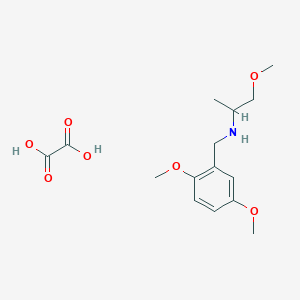
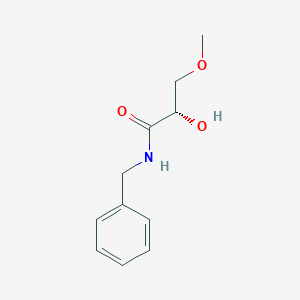
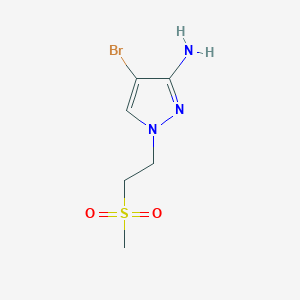
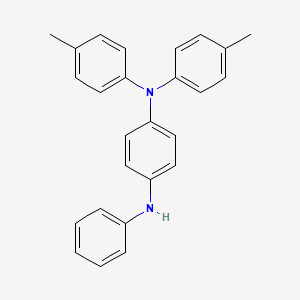
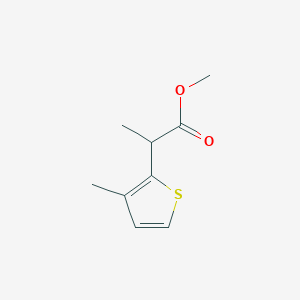
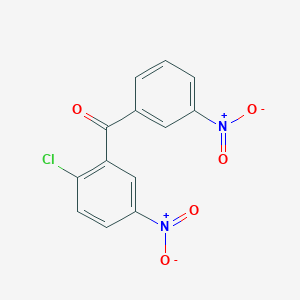
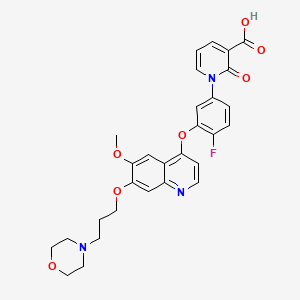
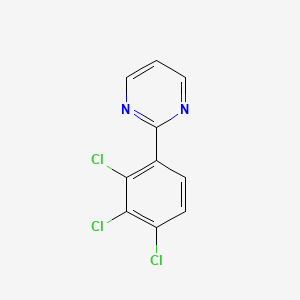
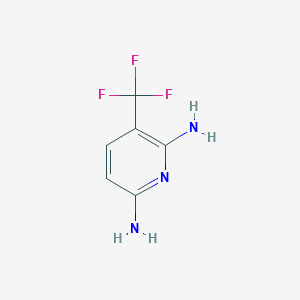

![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)
![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
